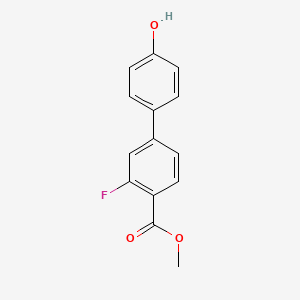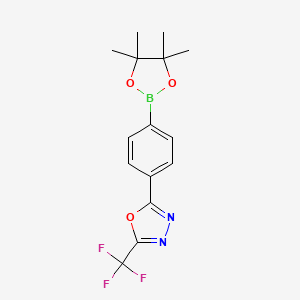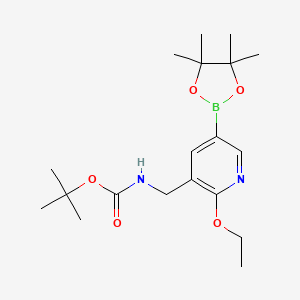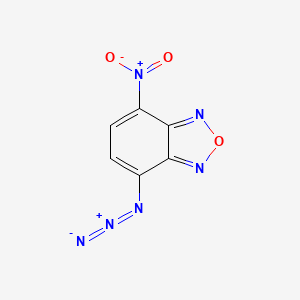
4-(3-Chloro-phenyl)-but-3-yn-2-ol, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-phenyl)-but-3-yn-2-ol, 97% (hereafter referred to as 4-CPB-97) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a colorless to light yellow crystal or powder with a melting point of approximately 67-68 °C. 4-CPB-97 has been used as a starting material for the synthesis of various compounds, and its reactivity has been studied extensively. In addition, it has been used in the synthesis of drugs, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
4-CPB-97 has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as drugs, dyes, and other chemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, 4-CPB-97 has been used as a starting material for the synthesis of other compounds, such as 4-aminophenyl-but-3-yn-2-ol and 4-chloro-benzyl-but-3-yn-2-ol.
Mecanismo De Acción
The mechanism of action of 4-CPB-97 is not fully understood. However, it is known that the compound reacts with a variety of compounds, such as amines, alcohols, and phenols. It is believed that the reaction of 4-CPB-97 with these compounds is mediated by a proton transfer mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPB-97 are not well-understood. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. In addition, it has been shown to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CPB-97 in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is stable and has a wide range of applications. The main limitation of using 4-CPB-97 in laboratory experiments is that it is not a naturally occurring compound and must be synthesized in the laboratory.
Direcciones Futuras
The future directions of 4-CPB-97 research include further studies of its reactivity and mechanism of action, as well as its potential applications in the synthesis of drugs, dyes, and other chemicals. Additionally, further research is needed to investigate the biochemical and physiological effects of 4-CPB-97, as well as its potential toxicity. Finally, further research is needed to investigate the potential uses of 4-CPB-97 in the medical field, such as in drug delivery or as a therapeutic agent.
Métodos De Síntesis
4-CPB-97 can be synthesized in two different ways. The first is by the reaction of 3-chloro-phenyl-but-3-yn-2-ol with sodium ethoxide in ethanol. This reaction produces 4-CPB-97 in a yield of 97%. The second method is by the reaction of 4-chloro-benzaldehyde with butyn-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 4-CPB-97 in a yield of approximately 85%.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGKXWPMLPKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)but-3-yn-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)







![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)


